Enhanced Acidity of the Central Methylene: Cyclopropyl vs. Methyl Substitution
The target compound's predicted pKa of 6.79 demonstrates significantly enhanced acidity compared to the prototypical analog ethyl acetoacetate, which has a predicted pKa of approximately 11 [1]. This ~4.2 pKa unit difference indicates that the cyclopropyl-substituted dioxobutanoate will be more than 10,000 times more acidic, leading to substantially more facile enolate formation under milder basic conditions.
| Evidence Dimension | Acidity (pKa of the central methylene proton) |
|---|---|
| Target Compound Data | pKa = 6.79 ± 0.20 (Predicted) |
| Comparator Or Baseline | Ethyl acetoacetate: pKa ~ 11 (Classical value for beta-keto esters) |
| Quantified Difference | ΔpKa ≈ 4.2; Target is ~15,000 times more acidic |
| Conditions | Predicted values using ACD/Labs Percepta Platform |
Why This Matters
For synthetic chemists, a lower pKa enables the use of milder, more selective bases for enolate alkylation or aldol reactions, potentially improving functional group compatibility and simplifying purification.
- [1] Evans, D. A. (2015). Evans pKa Table. Harvard University. Ethyl acetoacetate pKa ~ 11 (in DMSO). Retrieved from http://evans.rc.fas.harvard.edu/pdf/evans_pKa_table.pdf View Source
